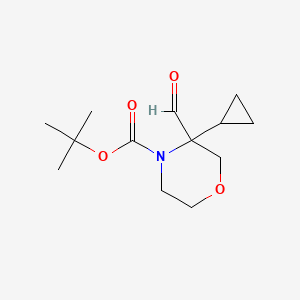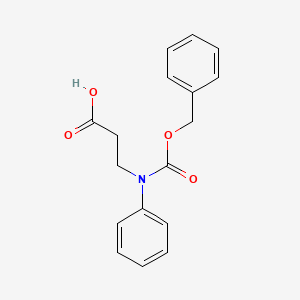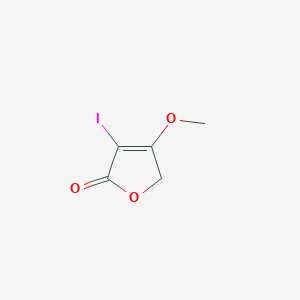
(4-Azidobutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azidobutan-2-yl)benzene is an organic compound characterized by the presence of an azido group attached to a butyl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidobutan-2-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobutan-2-ylbenzene.
Azidation Reaction: The bromine atom in 4-bromobutan-2-ylbenzene is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-bromobutan-2-ylbenzene are prepared and subjected to azidation using sodium azide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Azidobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: (4-Aminobutan-2-yl)benzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
(4-Azidobutan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Mecanismo De Acción
The mechanism of action of (4-Azidobutan-2-yl)benzene depends on the specific reaction it undergoes. For example:
Substitution Reactions:
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromobutan-2-yl)benzene: Precursor to (4-Azidobutan-2-yl)benzene.
(4-Aminobutan-2-yl)benzene: Reduction product of this compound.
(4-Alkynylbutan-2-yl)benzene: Can undergo cycloaddition with azides.
Uniqueness
This compound is unique due to its azido group, which imparts reactivity that is not present in its brominated or aminated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and bioconjugation.
Propiedades
IUPAC Name |
4-azidobutan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLJJYHOMPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)



![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)





![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)

